Isopropylimidazole-2-thione
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Overview
Description
Isopropylimidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group and a thione group at the second position. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the thione group imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropylimidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isopropylimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
Isopropylimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of isopropylimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The imidazole ring also plays a role in stabilizing these interactions through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Imidazole-2-thione: Similar structure but without the isopropyl group.
Imidazolidine-2-thione: Contains a saturated ring structure.
Benzimidazole-2-thione: Features a fused benzene ring.
Uniqueness: Isopropylimidazole-2-thione is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in reactivity and interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
4-propan-2-yl-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFQGGNLKIXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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